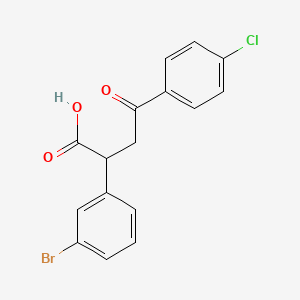

2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid

Beschreibung

2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid is a substituted 4-oxobutanoic acid derivative characterized by a 3-bromophenyl group at position 2 and a 4-chlorophenyl ketone moiety at position 4. Its synthesis likely involves condensation reactions of substituted phenyl precursors with succinic anhydride derivatives, similar to methods described for related compounds .

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClO3/c17-12-3-1-2-11(8-12)14(16(20)21)9-15(19)10-4-6-13(18)7-5-10/h1-8,14H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSXJUDEOUVXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The bromine and chlorine substituents are introduced through halogenation reactions using bromine and chlorine gas or their respective halogenating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid can be converted to a dicarboxylic acid.

Reduction: The compound can be reduced to 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-hydroxybutanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

1. Organic Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique halogenated structure allows for various chemical modifications, facilitating the development of novel compounds.

2. Biological Studies

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that halogenated compounds often enhance biological activity due to increased lipophilicity and interaction with biological membranes.

- Anticancer Potential : There is ongoing investigation into its anticancer properties. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

3. Medicinal Chemistry

- Drug Development : The compound is being explored as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways. Its ability to interact with biological targets positions it as a potential lead compound for therapeutic development.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |

| Study B | Anticancer Effects | Showed that the compound induced apoptosis in breast cancer cells through mitochondrial pathways. |

| Study C | Drug Interaction | Investigated binding affinity to the enzyme target involved in metabolic pathways; results indicated potential for further drug development. |

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogs:

Key Observations :

- Halogen Effects : Bromine and chlorine substituents increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Positional Isomerism: The target compound’s 3-bromophenyl group at position 2 contrasts with 3-bromo substitution on the butanoic acid chain in its positional isomer, leading to distinct electronic and steric profiles .

Biologische Aktivität

2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid, with the chemical formula CHBrClO and CAS number 344281-55-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 367.63 g/mol

- Structure : The compound features a bromophenyl and a chlorophenyl group attached to a ketobutanoic acid framework, which is significant for its biological interactions.

Synthesis

The synthesis of 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds with similar structures often employ methods such as Friedel-Crafts acylation or condensation reactions involving substituted phenols and acetic anhydride.

Antimicrobial Activity

Recent studies have indicated that compounds with structural similarities to 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid exhibit moderate to good antimicrobial activity. For instance, derivatives of similar ketobutanoic acids have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Analgesic Activity

The analgesic properties of structurally related compounds have been assessed through pharmacological tests such as the writhing test and hot plate test in animal models. These studies indicate that certain derivatives can significantly reduce pain responses, hinting at the potential analgesic activity of 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid .

Case Studies and Research Findings

-

Case Study on Structural Analogues :

A study focusing on oxazolones demonstrated their ability to inhibit inflammatory responses in mice without causing significant toxicity. The evaluation included histopathological assessments which confirmed low toxicity profiles, indicating safety for further development . -

Molecular Docking Studies :

Molecular docking simulations conducted on similar compounds revealed binding affinities for COX-2 and other inflammatory mediators. These findings suggest that 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid may interact with similar biological targets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid, and how do substituent positions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or oxidation of ester precursors. For example, oxidation of ethyl 4-(4-chlorophenyl)-4-oxobutanoate derivatives using Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid moiety. Substituent positions (e.g., bromine at the 3-position on the phenyl ring) affect steric hindrance and electronic effects, impacting reaction efficiency. Monitor yields via HPLC and optimize reaction conditions (temperature, catalyst loading) to mitigate side reactions like over-oxidation .

Q. Which analytical techniques are most effective for characterizing structural purity and confirming the stereochemistry of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., bromine and chlorine aromatic signals) and ketone/acid proton environments.

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents, particularly if chiral centers exist.

- HPLC-MS : Assess purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .

Q. How do the electron-withdrawing groups (bromine and chlorine) influence the compound’s solubility and reactivity in aqueous vs. organic solvents?

- Methodological Answer : The bromine (3-position) and chlorine (4-position) groups reduce electron density on the phenyl rings, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but limiting aqueous solubility. Perform logP calculations (e.g., using ChemDraw) to predict partitioning behavior. Experimentally, measure solubility via saturation shake-flask method in buffers (pH 1–7.4) to simulate biological conditions .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase-2 (COX-2) using fluorometric or colorimetric substrates.

- Antimicrobial Screening : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Standardize protocols by:

- Controlling Experimental Variables : Use identical cell lines, passage numbers, and serum-free media to minimize batch effects.

- Validating Assay Reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to reconcile discrepancies from structural analogs .

Q. What strategies mitigate degradation of the compound during long-term stability studies?

- Methodological Answer :

- Storage Conditions : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation.

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for enhanced shelf life.

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., COX-2). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to design optimized derivatives .

Q. What advanced techniques characterize metal complexation potential for catalytic or therapeutic applications?

- Methodological Answer :

- Spectrophotometric Titration : Monitor UV-Vis shifts upon addition of metal ions (e.g., Cu²⁺, Zn²⁺) to determine stoichiometry.

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry and oxidation states in complexes.

- Magnetic Susceptibility : Assess spin states for transition metal complexes .

Q. How do impurities in synthesized batches affect pharmacological profiles, and what analytical methods detect them?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.